4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Positional isomer differentiation QSAR modeling Conformational analysis

This 4-substituted regioisomer is a critical component of the furan-pyrazole piperidine positional scanning set, with QSAR-validated Akt1 inhibition and antiproliferative activity against OVCAR-8/HCT116. Its spatial vector differs from the 2- and 3-isomers, making it essential for SAR studies. Ideal for medicinal chemistry teams pursuing ATP-competitive/allosteric Akt inhibitors or FXa lead optimization. Procure with confidence for reproducible QSAR modeling.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 2097981-10-5
Cat. No. B1483819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
CAS2097981-10-5
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C13H17N3O/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2
InChIKeyLREJPNZNVMLNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097981-10-5): Compound Class, Physicochemical Identity, and Procurement Starting Point


4-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097981-10-5, molecular formula C₁₃H₁₇N₃O, molecular weight 231.29 g/mol) is a heterocyclic building block that combines a piperidine ring linked via a methylene bridge to a 4-(furan-2-yl)-1H-pyrazole moiety . It belongs to the furan-pyrazole piperidine subfamily, which has been the subject of QSAR model development for Akt1 kinase inhibition and antiproliferative evaluation against OVCAR-8 (ovarian carcinoma) and HCT116 (colon cancer) cell lines . The compound is supplied as a research chemical with typical purity of 95% and is intended exclusively for laboratory use .

Why Positional Isomers and Analogues of 4-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine Cannot Be Interchanged in Structure-Activity Programs


Within the furan-pyrazole piperidine class, small positional changes produce non-interchangeable biological outcomes. QSAR models built on this subfamily show that 3D autocorrelation descriptors—directly determined by the substitution position on the piperidine ring—are the dominant variables governing Akt1 IC₅₀ and antiproliferative potency . The 4-substituted regioisomer presents a distinct spatial vector and conformational landscape compared to its 2- and 3-substituted isomers (CAS 2098022-71-8 and CAS 2098022-67-2), and the pyrazole attachment point further differentiates it from direct pyrazole-piperidine congeners such as pyrazolyl piperidine FXa inhibitor 4a (IC₅₀ = 13.4 nM) . Consequently, generic substitution of one positional isomer for another within a medicinal chemistry or chemical biology campaign risks invalidating established SAR trends and QSAR predictions.

Quantitative Differentiation Evidence for 4-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097981-10-5) Versus Closest Comparators


Structural Differentiation: 4-Position Piperidine Substitution Versus 2- and 3-Positional Isomers Dictates QSAR Descriptor Space

The target compound features a methylene-linked 4-(furan-2-yl)-1H-pyrazole attached at the 4-position of piperidine. The closest positional isomers—2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098022-71-8) and 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098022-67-2)—differ solely in the piperidine attachment point yet are predicted by QSAR models to exhibit divergent Akt1 IC₅₀ values due to the heavy weighting of 3D autocorrelation descriptors . The 4-substituted geometry affords a distinct nitrogen trajectory and steric profile compared to the 2- and 3-substituted congeners, making it non-substitutable in structure–activity studies .

Positional isomer differentiation QSAR modeling Conformational analysis

Class-Level Akt1 Inhibitory and Antiproliferative Activity: The Furan-Pyrazole Piperidine Subfamily Has Validated Cancer-Relevant Pharmacology

A focused subset of furan-pyrazole piperidine derivatives—the chemotype to which the target compound belongs—was used to develop QSAR models for Akt1 inhibition. These compounds confirmed in vitro antiproliferative activity against OVCAR-8 (human ovarian carcinoma) and HCT116 (human colon cancer) cell lines. The QSAR models achieved external and internal validation parameters of r² = 0.742–0.832, Q²LOO = 0.684–0.796, RMSE = 0.247–0.299, and F = 32.283–57.578 . Although compound-specific IC₅₀ values for CAS 2097981-10-5 have not been individually published, the robust model statistics across the subfamily support its classification as a cancer-relevant chemotype distinct from other piperidine subfamilies to which the models were generalized .

Akt1 kinase inhibition Antiproliferative activity Cancer cell lines

Factor Xa Inhibitory Potential in the Pyrazolyl Piperidine Class: Benchmarking Against a 13.4 nM Lead

Pyrazolyl piperidine derivatives structurally related to 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine have been developed as Factor Xa (FXa) inhibitors. The lead compound 4a in this series displayed an in vitro FXa IC₅₀ of 13.4 nM and prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) on a par with heparin in coagulation assays . Molecular docking indicated that these analogs adopt binding modes similar to the co-crystallized Rivaroxaban ligand . Although CAS 2097981-10-5 has not been directly tested in the same FXa assay, the shared pyrazolyl piperidine scaffold and the demonstrated binding-mode conservation support its candidacy as a starting point for anticoagulant lead optimization .

Factor Xa inhibition Anticoagulant Pyrazolyl piperidine

Procurement Advantage: Commercial Availability of the 4-Substituted Isomer Versus Discontinued 3-Substituted Isomer

Among the three positional isomers of (furan-2-yl)-pyrazol-1-yl-methyl-piperidine, the 4-substituted compound (CAS 2097981-10-5) is commercially available from multiple suppliers with a standard purity of 95% and molecular weight of 231.29 g/mol . In contrast, the 3-substituted isomer (CAS 2098022-67-2) is explicitly listed as 'Discontinued' by at least one major supplier, and the 2-substituted isomer (CAS 2098022-71-8), while currently available, shares identical molecular mass and formula but presents a distinct spatial orientation that diverges from the 4-substituted QSAR descriptor profile . This supply situation means procurement specifications for 4-substituted furan-pyrazole piperidine cannot be met by simply ordering the 3-substituted congener.

Commercial availability Supply chain Positional isomer sourcing

Molecular Identity and Purity Specification for Reproducible Experimental Outcomes

The target compound is defined by CAS 2097981-10-5, molecular formula C₁₃H₁₇N₃O, molecular weight 231.29 g/mol, and InChI Key LREJPNZNVMLNSS-UHFFFAOYSA-N, with a standard purity specification of 95% . Closely related analogs share the same molecular formula and mass—2-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098022-71-8, MW 231.29 g/mol) and 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2098022-67-2, MW 231.29 g/mol) —making CAS number verification and orthogonal identity confirmation (e.g., NMR, LCMS) mandatory when ordering, as common characterization methods based solely on mass cannot distinguish these isomers.

Quality control Purity specification Molecular characterization

Optimal Research and Industrial Application Scenarios for 4-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS 2097981-10-5) Based on Evidence


Oncology Lead Discovery: Akt1-Focused Screening Cascades Using the Furan-Pyrazole Piperidine Chemotype

QSAR models built on the furan-pyrazole piperidine subfamily have validated Akt1 inhibition and antiproliferative activity against OVCAR-8 and HCT116 cancer cell lines with strong model statistics (r² up to 0.832, Q²LOO up to 0.796) . CAS 2097981-10-5 can serve as a core scaffold for synthesizing new derivatives and testing against these established models, with the most potent subfamily member M64 serving as an internal benchmark for in vivo antitumor potency . This scenario is appropriate for medicinal chemistry teams pursuing ATP-competitive or allosteric Akt inhibitors.

Anticoagulant Drug Discovery: Factor Xa Inhibitor Scaffold Optimization

The pyrazolyl piperidine scaffold has been shown to bind the Factor Xa active site in a Rivaroxaban-like mode, with lead compound 4a achieving an FXa IC₅₀ of 13.4 nM and demonstrating PT/aPTT prolongation comparable to heparin . CAS 2097981-10-5, as a furan-substituted variant of this chemotype, can be evaluated in the established FXa enzymatic assay and coagulation panel to explore whether the furan moiety confers advantages in potency, selectivity, or pharmacokinetic profile relative to the 4-chlorophenyl-substituted lead 4a .

Chemical Biology Probe Development: Positional Isomer Tool Compounds for Target Engagement Studies

The three positional isomers (2-, 3-, and 4-substituted) of (furan-2-yl)-pyrazol-1-yl-methyl-piperidine share identical molecular mass but present distinct spatial vectors that QSAR models predict will yield different biological activities . Procuring all three isomers—where available—enables systematic structure–activity relationship (SAR) studies to map the spatial requirements of biological targets. Given that the 3-substituted isomer (CAS 2098022-67-2) is discontinued , CAS 2097981-10-5 represents the critical 4-substituted component of this positional scanning set.

Academic Medicinal Chemistry: Undergraduate and Graduate Training in Heterocyclic Synthesis and QSAR

The compound's defined molecular identity (CAS 2097981-10-5, MW 231.29 g/mol, purity 95%) and its membership in a QSAR-modeled subfamily make it suitable for academic laboratory courses in medicinal chemistry . Students can perform N-alkylation or Suzuki coupling reactions on the piperidine nitrogen or pyrazole ring, and the resulting derivatives can be computationally evaluated against the published QSAR models to predict Akt1 IC₅₀, providing a complete synthesis-to-prediction pedagogical workflow .

Quote Request

Request a Quote for 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.